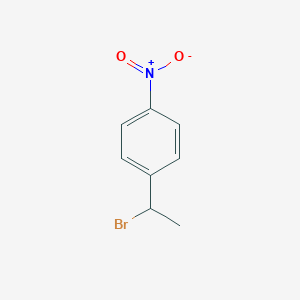

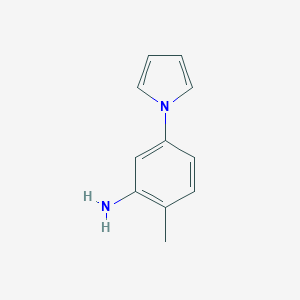

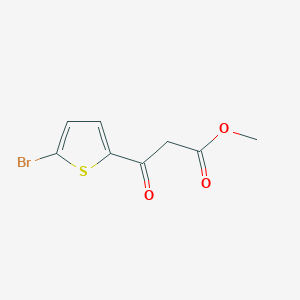

![molecular formula C8H7ClN2 B170328 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 178268-92-3](/img/structure/B170328.png)

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine

Übersicht

Beschreibung

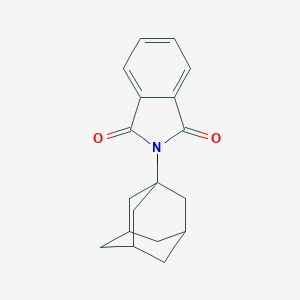

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It is also known by other names such as 4-CHLORO-6-METHYL-5-AZAINDOLE .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 6-position . The exact mass of the molecule is 166.0297759 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine are not detailed in the search results, pyrrolopyridine derivatives are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.61 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 151 . It has one hydrogen bond donor and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Synthesis

- Application: A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis .

- Method: The synthesis was performed from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

- Results: The synthesized compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

-

Scientific Field: Biomedical Applications

- Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

- Method: The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

-

Scientific Field: Diabetes Treatment

- Application: Compounds similar to 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The compounds were found to be effective in reducing blood glucose, beneficial for conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

-

Scientific Field: Therapeutic Applications

- Application: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The compounds were found to be effective in various therapeutic applications .

-

Scientific Field: Biological Activity

- Application: Pyrrolo [3,4-c]pyridine derivatives have been studied as analgesic and sedative agents. They can be used to treat diseases of the nervous and immune systems .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

-

Scientific Field: Cancer Treatment

- Application: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in inhibiting breast cancer 4T1 cell proliferation and inducing its apoptosis .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The compound significantly inhibited the migration and invasion of 4T1 cells .

-

Scientific Field: Antiviral and Analgesic Activity

- Application: 1H-pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral and analgesic activity .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: These compounds have been used in the treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

-

Scientific Field: Blood Glucose Regulation

- Application: 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives effectively reduce blood glucose levels without affecting the concentration of circulating insulin .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: These compounds reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .

-

Scientific Field: Inhibition of Cell Proliferation

- Application: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in inhibiting breast cancer 4T1 cell proliferation and inducing its apoptosis .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The compound significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine are not detailed in the search results, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-7-6(2-3-10-7)8(9)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOKVMPHGHXANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444634 | |

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

178268-92-3 | |

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178268-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

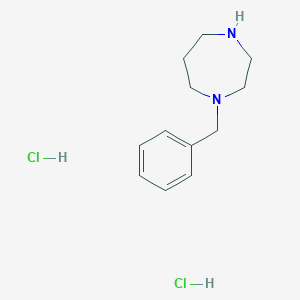

![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)